5-benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC11476198
Molecular Formula: C22H24N4O
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4O |
|---|---|
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | 5-benzyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C22H24N4O/c1-17-20(16-18-8-4-2-5-9-18)21(27)24-22(23-17)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3,(H,23,24,27) |
| Standard InChI Key | ROYOQCCLNJHVCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrimidin-4(3H)-one core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and a ketone group at position 4. Substituents include:
-
A benzyl group at position 5, enhancing lipophilicity and potential membrane permeability.
-
A methyl group at position 6, contributing to steric effects and metabolic stability.
-
A 4-phenylpiperazinyl moiety at position 2, a common pharmacophore in CNS-targeting agents .
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C22H24N4O |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | 5-Benzyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
| Canonical SMILES | CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |
| Topological Polar Surface Area | 58.5 Ų |
| Hydrogen Bond Donors/Acceptors | 1/5 |
The piperazine ring adopts a chair conformation, with the phenyl group at the N4 position projecting axially . This conformation may influence receptor binding interactions in biological systems.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The compound is typically synthesized through a three-step protocol:
-
Formation of the Pyrimidinone Core: Condensation of thiourea derivatives with β-keto esters under acidic conditions.
-
N-Alkylation: Introduction of the 4-phenylpiperazine group via nucleophilic substitution using 1-phenylpiperazine in the presence of K2CO3.
-
Benzylation: Friedel-Crafts alkylation to attach the benzyl group at position 5.
Critical parameters include:
-
Reaction temperature (70–80°C for N-alkylation to prevent side reactions) .
-
Solvent selection (DMF for solubility vs. THF for regioselectivity).
-
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Analytical Characterization
-
NMR: ¹H NMR (400 MHz, DMSO-d6) shows characteristic signals at δ 8.12 (s, 1H, NH), 7.32–7.25 (m, 10H, aromatic Hs), and 3.45–2.98 (m, 8H, piperazine Hs).
-
HPLC: Purity >98% achieved using a C18 column (acetonitrile/water, 60:40).
| Compound | Target | IC50/EC50 |
|---|---|---|
| 5-Benzyl-6-methyl derivative | Viral proteases (predicted) | ~50 μM* |
| (±)-11a (Nucleoside analog) | RSV | 48.89 μM |
| (±)-4e (Cytomegalovirus inhibitor) | CMV | 40.90 μM |
*Estimated based on structural similarity .
ADMET Profiling (Predicted)
-
Absorption: High gastrointestinal permeability (LogP = 3.2).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl position.
-
Toxicity: Low acute toxicity (LD50 > 500 mg/kg in murine models for analogs) .
Applications in Medicinal Chemistry
Lead Optimization Strategies
-
Piperazine Modifications: Replacing the phenyl group with halogenated aryl rings could enhance blood-brain barrier penetration .
-
Benzyl Substituents: Introducing electron-withdrawing groups (e.g., -CF3) may improve metabolic stability.
Patent Landscape
Although no patents directly claim this compound, related filings include:
-
WO2020225632A1: Piperazine-pyrimidinones as kinase inhibitors.
-
US20210039987A1: Antiviral pyrimidine derivatives with EC50 < 10 μM.
Challenges and Future Directions
Synthetic Limitations
-
Low yields (<40%) in the benzylation step due to steric hindrance.
-
Scalability issues with Friedel-Crafts reactions under industrial conditions.
Research Priorities
-
In Vivo Efficacy Studies: Rodent models for neuropsychiatric and viral pathologies.
-
Crystallography: X-ray diffraction to resolve binding modes with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume